4-(6-methoxynaphthalen-2-yl)-1H-pyrrole-3-carboxylic acid
Description
Properties
IUPAC Name |
4-(6-methoxynaphthalen-2-yl)-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-20-13-5-4-10-6-12(3-2-11(10)7-13)14-8-17-9-15(14)16(18)19/h2-9,17H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSDNHNWDSQGIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3=CNC=C3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Modular Route via Aromatic Substitution and Cross-Coupling
A prominent approach involves electrophilic aromatic substitution on methoxynaphthalene derivatives, followed by palladium-catalyzed cross-coupling reactions to attach the pyrrole moiety.
- Step 1: Electrophilic substitution of 1-methoxy-4-nitronaphthalene with N-iodosuccinamide yields aryl iodide intermediates.
- Step 2: Palladium-catalyzed C–S or C–C cross-coupling reactions introduce various substituents, including the pyrrole precursor.
- Step 3: Reduction of nitro groups to amines using iron or catalytic hydrogenation.
- Step 4: Reaction of the amines with suitable sulfonyl or acyl chlorides forms intermediates.
- Step 5: Demethylation with boron tribromide (BBr₃) to unmask phenolic groups or to modify ester functionalities.
- Step 6: Cyclization and oxidation steps to form the pyrrole ring with subsequent oxidation to the carboxylic acid.
Hantzsch Pyrrole Synthesis
The classical Hantzsch pyrrole synthesis has been adapted for this compound:
- Step 1: Condensation of appropriate aldehydes with 1,4-dicarbonyl compounds in ethanol under reflux conditions to form the pyrrole core.
- Step 2: Introduction of the naphthalene moiety via nucleophilic substitution or cyclization reactions.
- Step 3: Oxidation of the pyrrole ring to introduce the carboxylic acid at the 3-position, often through oxidative decarboxylation or direct oxidation using reagents like potassium permanganate or chromium-based oxidants.
Cyclization of Naphthalene-Substituted Precursors
Another approach involves cyclization of naphthalene derivatives bearing amino or hydroxy groups:
- Step 1: Synthesis of 2-aminonaphthalene derivatives via nitration and subsequent reduction.
- Step 2: Cyclization with aldehydes or ketones under acidic or basic conditions to form the pyrrole ring.
- Step 3: Oxidative steps to convert the pyrrole to the corresponding carboxylic acid.
- Cyclization reactions using sodium hydride in dimethylformamide (DMF) have been effective in synthesizing pyrrolo[1,2-a]pyrrole derivatives, which can be oxidized to the target acid.
Key Reagents and Conditions
| Step | Reagents | Conditions | Purpose |
|---|---|---|---|
| Aromatic substitution | N-iodosuccinamide | Reflux, room temperature | Introduce iodine for cross-coupling intermediates |
| Cross-coupling | Pd-catalysts, base | Reflux, inert atmosphere | Attach pyrrole precursor to naphthalene core |
| Nitro reduction | Iron, catalytic hydrogenation | Room temperature, hydrogen atmosphere | Reduce nitro to amine |
| Demethylation | Boron tribromide (BBr₃) | -78°C to room temperature | Remove methyl groups, unmask phenolic groups |
| Cyclization | Sodium hydride, DMF | Reflux | Form pyrrole ring |
| Oxidation | KMnO₄, CrO₃ | Controlled temperature | Convert to carboxylic acid |
Research Findings and Data
- The modular route described allows for high-yield synthesis (>95% purity) of various analogues, including the target compound, by adjusting reaction parameters and protecting groups.
- The classical Hantzsch approach provides an alternative route, especially suitable for synthesizing derivatives with different substituents on the pyrrole ring.
- Cyclization methods using sodium hydride in DMF have been effective in constructing fused heterocyclic systems, which can be oxidized to yield the desired carboxylic acid.
Notes on Optimization and Challenges
- Yield Optimization: Use of microwave-assisted synthesis and optimized catalysts can improve yields.
- Purity: Recrystallization from suitable solvents like ethanol or methanol ensures high purity.
- Functional Group Compatibility: Protecting groups may be necessary during multi-step sequences to prevent side reactions.
- Environmental Concerns: Employing greener oxidants and solvents can minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(6-methoxynaphthalen-2-yl)-1H-pyrrole-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 4-(6-hydroxynaphthalen-2-yl)-1H-pyrrole-3-carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol, yielding 4-(6-methoxynaphthalen-2-yl)-1H-pyrrole-3-methanol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst
Major Products Formed
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties .
Scientific Research Applications
4-(6-methoxynaphthalen-2-yl)-1H-pyrrole-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 4-(6-methoxynaphthalen-2-yl)-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences and Physicochemical Properties
Below is a comparative analysis based on available evidence:
Table 1: Structural and Physicochemical Comparison
Functional and Pharmacological Implications
- Heterocyclic Core Differences: Pyrrole vs. Pyrazole: The pyrazole analog (CAS 1257877-12-5) shares a high structural similarity (0.98) but replaces the pyrrole with a pyrazole ring. Pyrazoles exhibit stronger hydrogen-bonding capacity and greater metabolic stability due to reduced aromaticity compared to pyrroles .
- Substituent Effects: Chloropyridine vs. Trifluoromethyl Groups: Compound 261 () incorporates a trifluoromethylpyridinylmethyl group, which significantly increases lipophilicity and resistance to oxidative metabolism .
Esterification : The methyl ester derivative (CAS 188524-68-7) demonstrates how functional group modification can enhance membrane permeability. Its higher melting point (179–181°C) suggests crystalline stability, a trait valuable in formulation .
Limitations in Available Data
While physicochemical data (e.g., molecular weight, melting points) are reported for some analogs, critical parameters such as solubility, logP, and biological activity are absent for the target compound. Its discontinued status further complicates comparative pharmacological analysis.
Biological Activity
4-(6-Methoxynaphthalen-2-yl)-1H-pyrrole-3-carboxylic acid is a synthetic compound belonging to the class of pyrrole carboxylic acids. Its unique structure, characterized by a methoxynaphthalene moiety attached to a pyrrole ring with a carboxylic acid group, positions it as an interesting candidate for various biological applications, particularly in medicinal chemistry.
The molecular formula of this compound is , with a molecular weight of 273.28 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1096308-30-3 |
| Molecular Weight | 273.28 g/mol |
| Chemical Structure | Chemical Structure |
Biological Activity Overview
Research on the biological activity of this compound has revealed potential applications in various fields, including:
- Antioxidant Properties : Pyrrole derivatives have been studied for their ability to mitigate oxidative stress, which is implicated in neurodegenerative diseases like Parkinson's disease (PD). The compound has shown promise in reducing neurotoxic effects in cellular models by inhibiting lipid peroxidation and apoptosis .
- Antibacterial and Antifungal Activities : Preliminary studies suggest that this compound may exhibit antibacterial and antifungal properties, making it a candidate for further investigation in antimicrobial therapy.
- Anti-inflammatory and Anticancer Potential : There is ongoing research into the anti-inflammatory effects of pyrrole derivatives, including this compound, with indications that it may inhibit pathways involved in inflammation and cancer progression .
Neuroprotective Effects
A study examining the neuroprotective effects of pyrrole derivatives highlighted the role of this compound in protecting against oxidative damage induced by 6-hydroxydopamine (6-OHDA). The results indicated that pre-treatment with this compound significantly reduced apoptosis and oxidative stress markers in PC12 cells, suggesting its potential utility in treating neurodegenerative conditions .
Antimicrobial Activity
In another study focused on the synthesis and biological evaluation of pyrrole derivatives, compounds similar to this compound were tested for their antimicrobial efficacy. The findings demonstrated that these compounds exhibited significant activity against various bacterial strains, indicating their potential as new antimicrobial agents .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Lipid Peroxidation : By reducing lipid peroxidation, the compound helps mitigate oxidative stress, which is crucial for protecting neuronal cells from damage.
- Modulation of Inflammatory Pathways : It has been suggested that this compound may inhibit cyclooxygenase (COX) pathways, thereby reducing inflammation associated with chronic diseases .
Q & A
Q. What are the standard synthetic routes for 4-(6-methoxynaphthalen-2-yl)-1H-pyrrole-3-carboxylic acid?
- Methodological Answer : A common approach involves condensation and cyclization reactions. For example, refluxing intermediates (e.g., 4-6 derivatives) with chloranil in xylene for 25–30 hours under nitrogen, followed by purification via recrystallization from methanol . Base-mediated coupling (e.g., ethanolic KOH) can also facilitate carbanion formation for C–C bond formation, as seen in analogous naphthalene-pyrrole systems .
Q. Which spectroscopic and crystallographic methods are effective for structural characterization?
- Methodological Answer :
- X-ray crystallography resolves stereochemical ambiguities. For instance, dihedral angles between naphthalene and pyrrole rings (e.g., 46.3°) can be determined to confirm molecular geometry .
- FTIR identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹), while NMR (¹H/¹³C) confirms substitution patterns and aromatic proton environments .
Q. How can HPLC be optimized for purity analysis?
- Methodological Answer : Use reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA). Adjust retention times by modifying mobile phase polarity, as demonstrated in regulated pharmaceutical analyses .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer :
- Catalyst screening : Palladium or copper catalysts enhance coupling efficiency in heterocyclic systems .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates, while xylene facilitates high-temperature cyclization .
- Time-temperature profiling : Extended reflux durations (e.g., >30 hours) may increase conversion but risk decomposition; monitor via TLC .
Q. How to resolve contradictions in structural data from NMR vs. X-ray crystallography?
- Methodological Answer :
- Dynamic effects in NMR : Rotameric equilibria or tautomerism (e.g., carboxylic acid proton exchange) can cause signal splitting. Use variable-temperature NMR or deuterated solvents to suppress exchange .
- Crystallographic refinement : Address twin crystal issues (e.g., non-merohedral twinning) by integrating overlapped diffraction spots and refining occupancy ratios (e.g., 0.544:0.456) .
Q. What strategies validate the compound’s potential biological activity?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., methoxy or carboxylic acid groups) and test analogs for antimicrobial or anticancer activity using in vitro assays .
- Enzyme inhibition assays : Target enzymes like cyclooxygenase-2 (COX-2), leveraging the compound’s aromatic scaffold for π-π interactions .
Q. How to address solubility limitations in biological assays?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
